2-bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
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Overview
Description
2-bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common method involves the bromination of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce oxo and dehalogenated derivatives, respectively .
Scientific Research Applications
2-bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site or by competing with natural substrates . The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one: Lacks the bromine atom, making it less reactive in substitution reactions.
2-chloro-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.
2-iodo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one:
Uniqueness
The presence of the bromine atom in 2-bromo-1,3-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one imparts unique reactivity, making it a valuable intermediate for the synthesis of various derivatives. Its structural features also contribute to its potential biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-bromo-1,3-dimethyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6-9-7(12(2)10(6)11)4-3-5-8(9)13/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBMUDHNBHPGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=O)CCC2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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